4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Description
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid is a highly complex polyaromatic carboxylic acid derivative. Its structure features multiple phenyl rings interconnected via meta- and para-substitutions, with terminal benzoic acid groups.
Properties
Molecular Formula |
C52H34O8 |
|---|---|
Molecular Weight |
786.8 g/mol |
IUPAC Name |
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C52H34O8/c53-49(54)39-17-9-33(10-18-39)31-1-5-35(6-2-31)43-25-44(36-7-3-32(4-8-36)34-11-19-40(20-12-34)50(55)56)28-47(27-43)48-29-45(37-13-21-41(22-14-37)51(57)58)26-46(30-48)38-15-23-42(24-16-38)52(59)60/h1-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI Key |
AEPZROPWWTVZRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C46H30O8 |
| Molecular Weight | 710.738 g/mol |
| IUPAC Name | 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
| CAS Number | 1816997-25-7 |
| Structural Features | Multiple phenyl rings linked by carbon bonds, with four carboxylic acid groups enhancing reactivity |
| Solubility | Not explicitly available; expected low to moderate solubility in organic solvents due to large aromatic framework |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid typically involves multi-step organic synthesis comprising:
- Formation of the central phenyl core and its substitution with phenyl rings bearing carboxylic acid groups.
- Stepwise introduction of carboxyl functionalities through oxidation or functional group transformations.
- Use of coupling reactions such as Suzuki or other cross-coupling methods to assemble the polyphenyl backbone.
The key challenges include maintaining regioselectivity during substitution and controlling reaction conditions (temperature, pH, solvent, catalysts) to avoid side reactions and polymerization.
Specific Synthetic Routes
While direct literature specifically detailing the preparation of this exact compound is limited, analogous synthetic approaches for structurally related polycarboxyphenyl compounds provide valuable insights:
Multi-step Coupling and Oxidation
Step 1: Construction of Terphenyl or Quaterphenyl Core
Starting from simpler phenyl derivatives, Suzuki cross-coupling reactions are employed to link substituted phenyl rings. For example, 3,5-dibromo- or 3,5-diphenyl-substituted benzenes are coupled with boronic acid derivatives bearing protected carboxyl groups.
Step 2: Introduction of Carboxylic Acid Groups
Carboxyl groups are introduced either by:
- Oxidation of methyl or aldehyde precursors using strong oxidants such as potassium permanganate or nitric acid.
- Hydrolysis of ester-protected intermediates under acidic or basic conditions.
Step 3: Final Deprotection and Purification
After assembly, protecting groups (e.g., methyl esters) are removed by hydrolysis to yield free carboxylic acids. The product is purified by recrystallization or chromatographic methods.
Hydrothermal Synthesis (Analogous Compounds)
For structurally related compounds such as 4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid, hydrothermal methods have been reported:
- Reacting methyl-substituted precursors with nitric acid under hydrothermal conditions (~170°C for 24 hours).
- Isolation by filtration and acidification to yield the polycarboxylic acid product.
This method may be adapted for the target compound, especially for the oxidation steps introducing carboxyl groups.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Coupling reactions | Pd-catalyst, inert atmosphere (N2 or Ar), solvents like toluene or DMF, 80-120°C | Cross-coupling efficiency depends on catalyst and ligand choice |
| Oxidation of methyl groups | Nitric acid or KMnO4, aqueous or mixed solvent, 80-170°C, 12-24 h | Careful control to prevent over-oxidation or decomposition |
| Deprotection | Acidic or basic hydrolysis, room temperature to 60°C | Ester groups converted to free carboxylic acids |
| Purification | Recrystallization from suitable solvents, chromatography | Ensures removal of side products and unreacted starting materials |
Analytical Data and Characterization
The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the aromatic proton environment and carboxyl group presence.
- Mass Spectrometry (MS): Confirms molecular weight (~710.7 g/mol).
- Infrared (IR) Spectroscopy: Shows characteristic carboxylic acid C=O stretching vibrations (~1700 cm^-1).
- Elemental Analysis: Matches theoretical C, H, and O percentages.
- Melting Point Determination: Indicative of purity and crystalline nature.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Typical Conditions | Outcome/Purpose |
|---|---|---|---|---|
| Core assembly | Suzuki cross-coupling | Pd(PPh3)4, boronic acids, halides | 80-120°C, inert atmosphere | Build polyphenyl backbone |
| Carboxyl group introduction | Oxidation of methyl/aldehyde groups | Nitric acid, KMnO4 | 80-170°C, aqueous solution | Convert methyl groups to carboxylic acids |
| Deprotection | Hydrolysis of esters | HCl or NaOH aqueous solution | RT to 60°C | Free carboxylic acid formation |
| Purification | Recrystallization/chromatography | Suitable solvents | Ambient | Obtain pure target compound |
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
Scientific Research Applications
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of dyes, pigments, and high-performance materials
Mechanism of Action
The mechanism of action of 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Acidity and Solubility
- The target compound’s six carboxy groups confer exceptional acidity (predicted pKa ~2–3 per group), surpassing simpler analogs like 4-[3-(4-carboxyphenyl)phenyl]benzoic acid (pKa ~4–5) . However, its high molecular weight and hydrophobic aromatic backbone likely reduce aqueous solubility compared to hydroxylated derivatives (e.g., 5-(4-fluorophenyl)-2-hydroxybenzoic acid) .
Reactivity and Coordination Chemistry
- The compound’s carboxy groups enable versatile coordination with metal ions (e.g., Zn²⁺, Cu²⁺), making it superior to sulfonyl- or silane-containing analogs for MOF synthesis . In contrast, 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives exhibit reactivity dominated by bromo and sulfonyl groups, favoring cross-coupling reactions .
Thermal and Electronic Properties
- Silicon-containing analogs (e.g., 4-[bis(4-carboxyphenyl)-phenylsilyl]benzoic acid) demonstrate enhanced thermal stability (decomposition >300°C) due to Si–C bonds, whereas the target compound’s all-carbon framework may degrade at lower temperatures . The fluorine substituents in 5-(4-fluorophenyl)-2-hydroxybenzoic acid improve electron-withdrawing capacity, a property less pronounced in the target compound .
Biological Activity
4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings.
- Molecular Formula : C46H30O8
- Molecular Weight : 718.70 g/mol
- CAS Number : 1816997-25-7
- IUPAC Name : [1,1':3',1'':4'',1''':3''',1''''-Quinquephenyl]-4,4''''-dicarboxylic acid, 5',5'''-bis(4-carboxyphenyl)-
The compound is characterized by multiple carboxylic acid functional groups that enhance its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Naphthalene Core : Utilizing appropriate starting materials to construct the naphthalene structure.
- Functionalization : Electrophilic aromatic substitution reactions introduce carboxyphenyl groups to the naphthalene core.
- Final Assembly : Coupling of the functionalized naphthalene with additional carboxyphenyl groups to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest mechanisms. Flow cytometry analyses revealed increased apoptosis rates in treated cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3.0 | Apoptosis induction |
| A549 | 5.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In vitro studies indicated a reduction in TNF-α levels by approximately 87% upon treatment with the compound.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : It may inhibit key enzymes involved in cancer progression and inflammation.
- Molecular Docking Studies : These studies suggest favorable binding affinities with targets such as cyclooxygenase (COX) enzymes and various growth factor receptors.
Case Studies
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against a panel of cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways.
-
Research on Anti-inflammatory Effects :
- Another research highlighted the compound's ability to modulate inflammatory responses in macrophages, showcasing its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic: What are the primary synthetic methodologies for 4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid, and what challenges arise in achieving high yields?
Answer:
The synthesis typically involves multi-step cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the polyphenyl backbone, followed by carboxylation steps. Key challenges include:
- Steric hindrance due to the compound’s dendritic structure, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and high-temperature conditions .
- Purification difficulties caused by structurally similar intermediates; reversed-phase HPLC or fractional crystallization is often employed .
- Yield optimization : Sequential protection/deprotection of carboxyl groups may improve step efficiency, but competing side reactions (e.g., over-oxidation) necessitate precise stoichiometric control .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹³C and ¹H NMR resolve overlapping signals from symmetric aromatic protons. However, fluorine-substituted analogs (e.g., in related structures) may require ¹⁹F NMR for full assignment .
- X-ray crystallography : Essential for confirming the spatial arrangement of carboxyl groups and phenyl rings, though crystal growth is challenging due to the compound’s low solubility .
- Mass spectrometry (HRMS) : Validates molecular weight but may struggle with fragmentation patterns in such high-MW structures .
Advanced: How can researchers design coordination polymers or MOFs using this compound, and what factors influence framework stability?
Answer:
- Ligand selection : The compound’s four carboxylate groups act as polydentate linkers for metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis at 80–120°C promotes framework assembly .
- Stability factors :
- pH sensitivity : Deprotonation of carboxyl groups (pH > 5) enhances metal binding but may destabilize the framework in acidic conditions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve crystallinity but require post-synthetic activation to remove trapped solvent molecules .
- Advanced characterization : Pair powder XRD with gas adsorption (BET) to assess porosity and stability under thermal/N₂ conditions .
Advanced: How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
Answer:
- Solvent and concentration effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃) and aggregation at high concentrations. Standardize solvent systems and dilute samples to <1 mM .
- Dynamic proton exchange : Carboxylic acid protons in D₂O may exhibit broadened or missing signals; use deuterated DMSO for clearer ¹H NMR profiles .
- Comparative databases : Cross-reference with analogs like 4-(3-chloro-4-fluorophenyl)benzoic acid, noting substituent effects on δ values .
Advanced: What computational approaches are effective for predicting this compound’s reactivity in novel reaction systems?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO levels) to predict sites for electrophilic substitution or metal coordination. Basis sets like 6-311+G(d,p) balance accuracy and computational cost .
- Machine Learning (ML) : Train models on datasets of similar polyphenyl-carboxylic acids to predict optimal reaction conditions (e.g., solvent, catalyst) for functionalization .
- Reaction pathway mapping : Use software like GRRM to identify low-energy intermediates in multi-step syntheses, reducing trial-and-error experimentation .
Advanced: How can researchers functionalize this compound for targeted applications (e.g., drug delivery or catalysis) without disrupting its core structure?
Answer:
- Peripheral modification : Introduce alkyl chains or PEG groups via esterification of carboxyl moieties, preserving the aromatic backbone’s π-conjugation .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches functional groups (e.g., fluorescent tags) to pre-modified aryl bromide intermediates .
- Protection strategies : Use tert-butyl esters to block carboxyl groups during functionalization, followed by TFA-mediated deprotection .
Advanced: What experimental and computational tools can resolve ambiguities in reaction mechanisms involving this compound?
Answer:
- Isotopic labeling : Track carboxyl group participation in esterification using ¹³C-labeled reagents, analyzed via LC-MS .
- In-situ FTIR : Monitor intermediate formation (e.g., anhydrides) during thermal reactions .
- Microkinetic modeling : Integrate DFT-derived activation energies with experimental rate data to validate proposed mechanisms .
Advanced: How does the compound’s stability vary under extreme conditions (e.g., high temperature or UV irradiation), and how can this be mitigated?
Answer:
- Thermal gravimetric analysis (TGA) : Reveals decomposition onset at ~300°C, attributed to decarboxylation. Stabilizers like silica matrices can extend thermal tolerance .
- UV degradation : The conjugated aromatic system absorbs UV light, leading to radical formation. Add antioxidants (e.g., BHT) or use amber glassware for storage .
Advanced: What strategies enhance the compound’s solubility for biological or material science applications?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .
- Salt formation : React with amines (e.g., triethylamine) to generate water-soluble carboxylate salts .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve aqueous dispersion .
Advanced: How can this compound be utilized in supramolecular chemistry, and what intermolecular interactions dominate its self-assembly?
Answer:
- π-π stacking : The extended aromatic system drives 1D or 2D aggregation, visualized via TEM .
- Hydrogen bonding : Carboxyl dimerization creates robust networks; modulate via pH to control gelation or crystal growth .
- Metal coordination : Pre-organize with Fe³⁺ or Al³⁺ to template hierarchical structures, characterized by SAXS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
